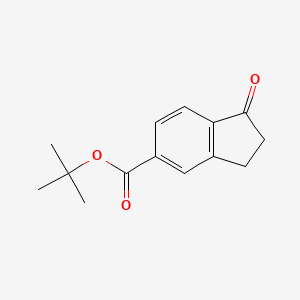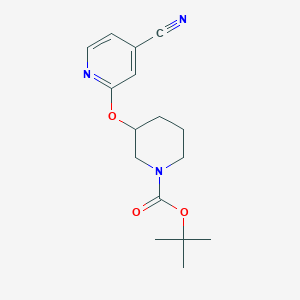
1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol . This compound is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a propan-1-amine backbone, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with difluorocarbene intermediates. The difluorocarbene can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes . This interaction can inhibit enzyme activity and affect various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2,2-difluoropropan-1-aminehydrochloride can be compared with other similar compounds, such as:
- 3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of cyclopropyl and difluoropropan-1-amine moieties, which confer distinct reactivity and potential applications.
Propriétés
Formule moléculaire |
C6H12ClF2N |
|---|---|
Poids moléculaire |
171.61 g/mol |
Nom IUPAC |
1-cyclopropyl-2,2-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5(9)4-2-3-4;/h4-5H,2-3,9H2,1H3;1H |
Clé InChI |
XORRHYPQENWBBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1CC1)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




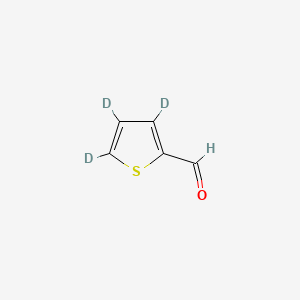
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)

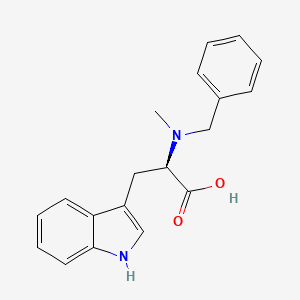
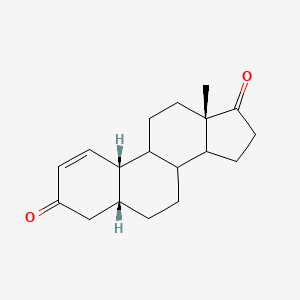
![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
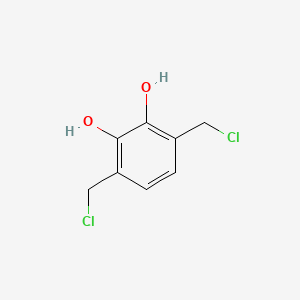


![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
